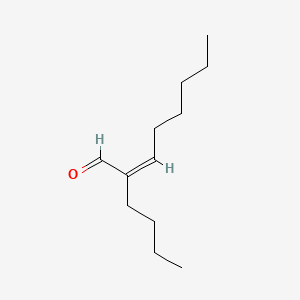

2-Butyloct-2-enal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64935-38-2 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

(E)-2-butyloct-2-enal |

InChI |

InChI=1S/C12H22O/c1-3-5-7-8-10-12(11-13)9-6-4-2/h10-11H,3-9H2,1-2H3/b12-10+ |

InChI Key |

LYGMPIZYNJGJKP-ZRDIBKRKSA-N |

SMILES |

CCCCCC=C(CCCC)C=O |

Isomeric SMILES |

CCCCC/C=C(\CCCC)/C=O |

Canonical SMILES |

CCCCCC=C(CCCC)C=O |

boiling_point |

262.00 to 263.00 °C. @ 760.00 mm Hg (est) |

solubility |

6.5 mg/L @ 25 °C (est) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butyloct 2 Enal

Aldol (B89426) Condensation as a Primary Synthetic Route

The aldol condensation of butanal (C₄H₈O) and octanal (B89490) (C₈H₁₆O) stands as the principal synthetic pathway for 2-butyloct-2-enal (B227514) . This reaction involves the formation of a carbon-carbon bond between two carbonyl compounds, followed by dehydration to yield the α,β-unsaturated aldehyde.

Base-Catalyzed Approaches and Optimization Strategies

Base-catalyzed aldol condensation is a common method for synthesizing this compound. The reaction typically proceeds through the deprotonation of the α-hydrogen of butanal by a base (e.g., NaOH, KOH), generating an enolate ion. This enolate then undergoes nucleophilic attack on the carbonyl carbon of octanal, forming a β-hydroxy aldehyde intermediate. Subsequent acidic workup facilitates the elimination of water, leading to the formation of the α,β-unsaturated aldehyde, this compound .

Optimization of the base-catalyzed aldol condensation can significantly impact the yield of this compound. Key parameters include the catalyst concentration, solvent system, temperature, and reaction time .

| Parameter | Optimal Range | Impact on Yield |

| Catalyst (NaOH) | 10–20 mol% | Maximizes enolate formation . |

| Solvent | Ethanol/Water (3:1) | Enhances solubility . |

| Temperature | 60–80°C | Accelerates dehydration . |

| Reaction Time | 4–6 hours | Balances kinetics and side reactions . |

Under optimized conditions, yields of 68–75% are reported to be achievable. Potential side products in this reaction include dimeric aldol adducts and over-oxidized carboxylic acids .

An alternative base-catalyzed approach involves a two-step process: the formation of β-hydroxy aldehydes via crossed-aldol reactions using a weak base (e.g., NaHCO₃) for the aldol addition, followed by acid-catalyzed dehydration .

Enzymatic and Mild Acidic Catalysis

While base catalysis is prevalent, enzymatic and mild acidic conditions have also been explored for aldol condensation reactions that can lead to α,β-unsaturated aldehydes. Biocatalytic approaches utilizing aldolases, such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA), have shown promise in catalyzing stereoselective C–C bond formation . For instance, an enzyme-catalyzed aldol reaction under specific conditions (pH 7.5, 25°C, 24 hours) yielded this compound with a 62% yield and over 90% enantiomeric excess . Biocatalysis offers the advantage of avoiding harsh reagents but necessitates precise control of substrate concentrations .

Mild acidic conditions can also be employed, particularly in the dehydration step of the two-step aldol condensation process. Catalysts like H₂SO₄ or p-toluenesulfonic acid (PTSA) can catalyze water elimination from the β-hydroxy aldehyde intermediate at elevated temperatures (80–100°C) . The choice of acid catalyst and temperature influences the yield and purity of the product, with acid strength inversely correlating with reaction time but increasing the risk of polymerization .

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

| H₂SO₄ | 80 | 72 | 89 |

| PTSA | 100 | 69 | 92 |

| Amberlyst-15 | 90 | 65 | 85 |

Self-Condensation Reactions of Precursor Aldehydes

Self-condensation, or autocondensation, of a single aldehyde can also occur under aldol reaction conditions, leading to dimeric products. In the context of synthesizing this compound via the reaction of butanal and octanal, self-condensation of either butanal or octanal could potentially occur, forming undesired byproducts. For example, the self-condensation of hexanal (B45976) has been reported to yield this compound, particularly under enzymatic or mild acidic conditions researchgate.net. This highlights the importance of controlling reaction conditions and reactant ratios to favor the desired crossed-aldol product over self-condensation products researchgate.net. Self-condensation of α,β-unsaturated aldehydes having at least two γ-hydrogens can also yield self-aldol condensation products google.com.

Stereoselective Synthesis of Isomers

This compound can exist as (E) and (Z) stereoisomers due to the presence of the carbon-carbon double bond. Stereoselective synthesis aims to preferentially produce one isomer over the other. While the aldol condensation of butanal and octanal typically yields a mixture of isomers, with the (Z)-isomer often preponderant depending on the conditions, alternative approaches and controlled reaction parameters can influence the stereochemical outcome researchgate.netimreblank.ch. The two-step aldol route involving the formation of β-hydroxy aldehydes followed by acid-catalyzed dehydration is suggested to allow better control over stereochemistry . Enzymatic catalysis using aldolases has also demonstrated the ability to achieve high enantiomeric excess in aldol reactions .

Alternative Synthetic Pathways

Beyond the primary aldol condensation route, alternative synthetic strategies have been explored for the synthesis of this compound.

Morita-Baylis-Hillman Adducts in this compound Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond forming reaction between an activated alkene and an aldehyde, catalyzed by a tertiary amine or phosphine (B1218219) hsc.edu. MBH adducts and their derivatives have proven valuable precursors in the synthesis of various organic molecules, including trisubstituted alkenes rsc.orgecampus.comresearchgate.net.

A methodology employing activated MBH adducts has been utilized in the synthesis of (2E)-2-butyloct-2-enal rsc.orgresearchgate.netspringernature.comscilit.com. One reported route involves the reduction of methyl (2E)-2-butyl-3-pentyl-propenoate, which can be derived from MBH chemistry, to yield the corresponding allylic alcohol. Subsequent oxidation of this alcohol furnishes (2E)-2-butyloct-2-enal in good yield rsc.org. This approach demonstrates the utility of MBH adducts as starting materials for constructing the α,β-unsaturated aldehyde core of this compound with control over the E-stereochemistry rsc.orgspringernature.com.

Oxidation of Precursor Esters to this compound

The synthesis of α,β-unsaturated aldehydes can, in some cases, involve the oxidation of precursor esters, although this is less direct than oxidation of the corresponding alcohol or synthesis via aldol condensation. One indirect route to α,β-unsaturated aldehydes involves the synthesis of unsaturated esters as intermediates. For example, a practical synthesis of (E)-α,β-unsaturated esters from aldehydes has been reported using a modified Knoevenagel condensation. These unsaturated esters can then be reduced to the corresponding allyl alcohols, which are subsequently oxidized to yield the desired α,β-unsaturated aldehydes. researchgate.net

Another approach involves the use of 2-iodoxybenzoic acid (IBA) for the oxidation of certain precursors to yield 2-alkenals in high yield. nih.gov While the specific application to a precursor ester of this compound is not explicitly detailed in the search results, the general principle of oxidizing a suitable precursor containing the necessary carbon skeleton and functional groups can be applied.

Research findings in related areas indicate that the oxidation of esters can be part of a multi-step synthesis towards α,β-unsaturated carbonyl compounds. For instance, the synthesis of some natural products involves the conversion of unsaturated esters into triols, which implies transformations including potential oxidation steps on ester functionalities or derived intermediates. mdpi.com

Catalytic Oxidation of Precursor Alcohols

A more direct route to this compound involves the oxidation of the corresponding allylic alcohol, 2-butyloct-2-en-1-ol. The oxidation of alcohols to aldehydes is a common transformation in organic chemistry. thieme-connect.de For the synthesis of α,β-unsaturated aldehydes, the catalytic oxidation of allylic alcohols is a relevant methodology.

Various oxidizing agents and catalytic systems can be employed for this transformation. Transition metal catalysts, such as manganese(IV) oxide (MnO₂) or chromium trioxide (CrO₃), are known to be effective for the oxidation of alcohols. researchgate.net For example, the oxidation of allyl alcohols using MnO₂ in dichloromethane (B109758) has been reported to yield α,β-unsaturated aldehydes in good yields. researchgate.net

Another catalytic system involves the use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) in combination with an oxidant like sodium hypochlorite (B82951) (NaOCl). This method is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. Copper-catalyzed oxidation systems using TEMPO have also been explored for the oxidation of allylic alcohols to α,β-unsaturated aldehydes. rsc.org

Research has also explored the use of electrochemically formed hydrogen peroxide (H₂O₂) in the presence of a platinum black catalyst for the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. This method offers a sustainable approach by generating the oxidant in situ. nih.gov

Specific research findings on the synthesis of (2E)-2-butyloct-2-enal mention the oxidation of the corresponding alcohol precursor. One reported methodology involves the reduction of methyl (2E)-2-butyl-3-pentyl-propenoate to the corresponding alcohol, followed by oxidation of this alcohol to furnish (2E)-2-butyloct-2-enal in good yield. rsc.org While the specific oxidizing agent is not detailed in the abstract, this highlights the viability of the alcohol oxidation route.

Another study investigating the formation of methyl ketones from aldehydes and aldol condensation products, including this compound, mentions the catalytic oxidation of 2-butyloct-2-enol as a high-purity route to this compound. Oxidizing agents like MnO₂, PCC (pyridinium chlorochromate), and TEMPO/NaOCl in various solvents were reported with varying yields.

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

| MnO₂ | Dichloromethane | 12 | 81 |

| PCC | CH₂Cl₂ | 8 | 78 |

| TEMPO/NaOCl | H₂O/CH₂Cl₂ | 6 | 85 |

Table 1: Yields for the Catalytic Oxidation of 2-Butyloct-2-enol to this compound using Different Oxidizing Agents.

Mechanistic Investigations of 2 Butyloct 2 Enal Formation

Pathways in Lipid Oxidation and Degradation Processes

2-Butyloct-2-enal (B227514) is recognized as a critical intermediate in lipid oxidation pathways. Lipid oxidation and the resulting volatile organic compounds are significant contributors to the loss of food quality. nih.govresearchgate.netmdpi.com Methyl ketones, often described as aroma-active substances in various foods, are formed from precursors through mechanisms influenced by factors such as amino compounds. nih.govresearchgate.netmdpi.com Studies investigating the formation of methyl ketones in food-relevant fats and oils, as well as in model systems with linoleic acid or pure secondary degradation products like hexanal (B45976) and this compound, have highlighted the role of this compound in these processes. nih.govresearchgate.netmdpi.com

Role as an Intermediate in Methyl Ketone Biogenesis

Research indicates that this compound serves as an intermediate in the formation of methyl ketones, such as hexan-2-one, particularly during thermal degradation. Methyl ketones are considered tertiary lipid oxidation products, deriving from secondary degradation products like deca-2,4-dienal and oct-2-enal. nih.govresearchgate.netmdpi.com The formation of methyl ketones from aldehydes appears to be linked to the formation of aldol (B89426) condensation products from these aldehydes. nih.govmdpi.com Specifically, studies have shown that this compound reacts with certain amino compounds to form hexan-2-one, with peak areas significantly larger than those observed in hexanal models. nih.govmdpi.com This suggests that the aldol condensation product, this compound, rather than hexanal itself, is capable of forming hexan-2-one. nih.govmdpi.com

Influence of Amino Compounds on Formation Kinetics

Amino compounds have been shown to influence the formation mechanisms and kinetics of methyl ketones and related aldehydes, including this compound. nih.govresearchgate.netmdpi.comdntb.gov.ua Primary amine groups can catalyze the aldol condensation of aldehydes via intermediary Schiff bases. mdpi.com Studies using model systems with hexanal and amino compounds like gamma-aminobutyric acid (GABA) and phosphatidylethanolamine (B1630911) (PE) demonstrated that PE promoted the aldol condensation of hexanal to a higher extent than GABA, resulting in higher amounts of this compound being detected. nih.govmdpi.com Both PE and GABA were found to promote the formation of hexan-2-one from this compound, although PE also facilitated other reactions leading to hexanal formation. nih.govmdpi.com The presence and type of amino compounds can significantly influence the profile of volatile products formed during lipid oxidation. nih.govresearchgate.netmdpi.com

Specific Precursors and Reaction Conditions

This compound is primarily formed via aldol condensation reactions. For instance, hexanal undergoes base-catalyzed condensation, particularly in the presence of phosphatidylethanolamine (PE), to yield this compound as a major product. Hexanal itself is a marker of lipid oxidation and can be formed from the degradation of compounds like deca-2,4-dienal. nih.gov The formation of this compound has been observed under lipid oxidation conditions and elevated temperatures, simulating processing conditions such as baking, frying, or deep-frying. nih.govresearchgate.netmdpi.com

Data from a study on the formation of methyl ketones during lipid oxidation at elevated temperatures illustrates the influence of amino compounds on the formation of this compound and hexan-2-one from hexanal and this compound. nih.govmdpi.com

| Reactants | Amino Compound | This compound Peak Area | Hexan-2-one Peak Area | Hexanal Peak Area |

| Hexanal (0.05%) | None | n.d. | n.d. | High |

| Hexanal (0.05%) | GABA + PC | Lower | Higher | Lower |

| Hexanal (0.05%) | PE | Higher | Moderate | Moderate |

| This compound (0.05%) | None | High | n.d. | n.d. |

| This compound (0.05%) | GABA + PC | Lower | Much Higher | n.d. |

| This compound (0.05%) | PE | Moderate | Higher | Detected |

n.d. = not detected. Peak areas are relative and based on interpretation of study findings. nih.govmdpi.com

This table demonstrates that PE promotes the formation of this compound from hexanal, and both GABA and PE facilitate the conversion of this compound to hexan-2-one. nih.govmdpi.com

Crotonization Mechanisms from Simpler Aldehydes

This compound can be generated by the crotonization (an aldol condensation followed by dehydration) of hexanal. researchgate.netresearchgate.net This process involves the reaction of two molecules of hexanal. Model experiments have demonstrated this crotonization as a pathway for this compound formation. researchgate.netresearchgate.net The self-aldol condensation of hexanal is typically catalyzed enzymatically or under mild acidic conditions. researchgate.net The synthesis of 2-alkylalk-2-enals, including this compound, involves an aldol-type condensation of an n-alkanal, resulting in the corresponding 2-alkyl-α,β-unsaturated aldehyde. imreblank.ch In the case of this compound, this involves the condensation of hexanal. researchgate.netimreblank.ch

Formation in Thermally Processed Matrices

The formation of this compound has been observed in various thermally processed matrices. It plays a critical role in food chemistry as a precursor to methyl ketones during thermal degradation. Studies on the processing of Enshi Yulu tea, which involves steaming, rolling, shaping, and drying, have shown changes in the levels of this compound. mdpi.com Its concentration decreased significantly after steaming and rolling but increased significantly during the shaping and drying processes. mdpi.com The formation of 2-butyl-2-octenal has also been detected in Longjing tea infusions and Longjing tea leaves upon storage at elevated temperatures (50°C). researchgate.netresearchgate.net This formation was attributed to the crotonization of hexanal. researchgate.netresearchgate.net These findings highlight the relevance of thermal processing conditions in the generation of this compound in food products.

Reactivity and Transformational Chemistry of 2 Butyloct 2 Enal

Oxidation Reactions to Carboxylic Acids

Oxidation of 2-Butyloct-2-enal (B227514) can yield corresponding carboxylic acids. This transformation involves the oxidation of the aldehyde group. Common oxidizing agents used for this reaction include potassium permanganate (B83412) in an acidic medium or chromium trioxide. The major product formed from the oxidation of this compound is reported to be 2-butyloctanoic acid.

Reduction Reactions to Alcohols

This compound can be reduced to the corresponding alcohols. The reduction can target either the aldehyde group, the carbon-carbon double bond, or both, depending on the reducing agent and conditions employed.

Catalytic Reduction Approaches

Catalytic reduction approaches are utilized to reduce this compound. Reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol. For instance, sodium borohydride in methanol (B129727) is a common system for this reduction. Palladium on carbon is another reducing agent that has been used in the reduction of this compound, yielding a mixture of aldehyde and alcohol initially, followed by a secondary reduction with sodium borohydride to obtain 2-butyloctan-1-ol. google.com Hydrogenation using catalysts like copper or platinum group metals can also be employed to reduce the double bond and/or the aldehyde group to the corresponding saturated alcohol, such as 2-butyloctanol. google.com

Biocatalytic Reduction Studies

Biocatalytic approaches have been explored for the reduction of α,β-unsaturated aldehydes, which includes compounds structurally similar to this compound. Ene-reductases (ERs), particularly those belonging to the Old Yellow Enzyme (OYE) family, are known to catalyze the reduction of α,β-unsaturated compounds containing activating groups like aldehydes. nih.gov Studies involving whole-cell catalysts containing alcohol dehydrogenases have demonstrated the reduction of this compound. rsc.org For example, initial screening of whole-cell catalysts showed varying conversion rates of this compound to products including 2-butyloctanal (B14388533) and 2-butyloctan-1-ol. rsc.org

The following table presents data from an initial screening of whole-cell catalysts for the reduction of this compound:

| WCC | Conversion (%) | 2-Butyloctanal (%) | 2-Butyloctan-1-ol (%) | 2-Butyloct-2-en-1-ol (%) |

| 1 | 93.7 | 4.3 | 94.7 | 1.8 |

| 2 | >99.9 | <0.1 | 99.7 | 0.3 |

| 3 | >99.9 | 39.1 | 60.8 | 0.1 |

| 4 | 93.5 | 1.3 | 97.9 | 0.8 |

Conditions: 5 mL scale, 20 mM substrate in KPi buffer (200 mM, pH 7), 20 mg/mL whole-cell catalyst (wet cell mass), 5 mol% NADP+, 80 mM D-glucose, 48 h, room temp., under argon. rsc.org

This data indicates that different whole-cell catalysts exhibit varying selectivity towards the reduction products, with some favoring the saturated alcohol (2-butyloctan-1-ol) and others yielding a significant amount of the saturated aldehyde (2-butyloctanal). rsc.org

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions, where the aldehyde group may be replaced by other functional groups. Grignard reagents in anhydrous ether are mentioned as common reagents and conditions for substitution reactions involving this compound. The outcome of such reactions would depend on the specific nucleophile used. The α,β-unsaturated aldehyde structure can also be susceptible to nucleophilic attack, particularly at the β-carbon (Michael addition) or at the carbonyl carbon.

Reactions with Amino Compounds

This compound reacts with amino compounds. smolecule.commdpi.com In the presence of primary amines, it can form Schiff bases. smolecule.com These Schiff bases may undergo further reactions to yield various products. smolecule.com Studies have shown that this compound reacts with amino compounds like phosphatidylethanolamine (B1630911) (PE) and gamma-aminobutyric acid (GABA), leading to the formation of methyl ketones, specifically hexan-2-one. mdpi.com This reaction is particularly relevant in the context of lipid oxidation in food systems at elevated temperatures. mdpi.com The reactivity with amino compounds suggests potential roles in metabolic pathways or as intermediates in biochemical processes. smolecule.com

The following table summarizes the peak areas of this compound, hexan-2-one, and hexanal (B45976) from experiments involving the reaction of this compound with GABA and PE:

| Experiment | This compound Peak Area | Hexan-2-one Peak Area | Hexanal Peak Area |

| This compound (control) | 2466 | n.d. | n.d. |

| This compound + GABA | 121 | 1140 | n.d. |

| This compound + PE | 1170 | 1570 | 28 |

Conditions: 0.05% this compound in paraffin (B1166041) oil without or with GABA + PC or PE, heated at 160 °C for 20 min and analyzed by HS-GC-MS; n.d. = not detected. mdpi.com

This data indicates that both GABA and PE promote the formation of hexan-2-one from this compound, with PE also promoting reactions leading to the formation of hexanal. mdpi.com

Advanced Analytical Characterization Techniques for 2 Butyloct 2 Enal

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are crucial for confirming the structure of 2-Butyloct-2-enal (B227514) and understanding its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy, specifically ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon atoms within the molecule, aiding in the confirmation of its structure and the identification of functional groups. Analysis of NMR spectra allows for the determination of chemical shifts, splitting patterns, and integration values, which are characteristic of the specific nuclei and their neighboring atoms. While specific detailed NMR data for this compound is not extensively provided in the search results, general applications of ¹H and ¹³C NMR for characterizing α,β-unsaturated aldehydes are well-established. imreblank.ch For instance, ¹H NMR can confirm the presence of the aldehyde proton and vinylic protons, while ¹³C NMR can identify the carbonyl carbon and the alkene carbons. imreblank.ch Studies on similar α,β-unsaturated aldehydes, such as (Z)-2-ethylhex-2-enal and (Z)-2-propylhept-2-enal, demonstrate the utility of ¹H and ¹³C NMR in assigning specific signals to different parts of the molecule, including methyl, methylene (B1212753), vinylic, and carbonyl carbons and protons. imreblank.ch For this compound, ¹H NMR signals would be expected for the terminal methyl groups, the various methylene groups along the carbon chain, the vinylic proton, and the aldehyde proton. imreblank.ch ¹³C NMR would show distinct signals for the carbonyl carbon, the two vinylic carbons, and the different carbon atoms in the butyl and hexyl chains. imreblank.ch

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and gaining insights into its structural features through fragmentation pattern analysis. Electron ionization mass spectrometry (EI-MS) is commonly used, where the molecule is ionized and then fragmented into smaller ions. The resulting mass-to-charge ratio (m/z) values and their relative abundances provide a unique fingerprint for the compound. The EI mass spectrum of this compound (m/z 178, likely referring to the molecular ion minus water or other small neutral losses, or potentially an impurity) shows unique fragmentation patterns that aid in its analytical identification. Comparing these patterns to those of structurally similar compounds, such as 2-(1-butenyl)-octa-2,4-dienal, can help differentiate between them. The fragmentation pathways are influenced by the molecule's structure, including the presence of the α,β-unsaturated aldehyde functional group and the alkyl chains. While detailed fragmentation pathways for this compound are not explicitly provided, typical fragmentation of aldehydes can involve alpha-cleavage (fragmentation adjacent to the carbonyl group) and McLafferty rearrangements (involving a hydrogen transfer and β-cleavage). The most abundant ions in the mass spectrum, known as base peaks, are particularly useful for identification. For this compound, the NIST database shows top peaks at m/z 41 and 55, with other significant peaks at m/z 111. nih.gov These fragments provide clues about the substructures present in the molecule.

Chromatographic Techniques for Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and detecting its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. acs.org This technique is highly effective for the analysis of volatile and semi-volatile organic compounds like this compound. acs.org In GC-MS, the sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and detected. GC-MS is commonly used for the characterization and quantification of this compound in various matrices. The retention time in the gas chromatograph provides a measure of the compound's volatility and interaction with the column, while the mass spectrum obtained from the MS detector confirms its identity by comparing it to spectral libraries like NIST. acs.org GC-MS has been applied to analyze this compound in contexts such as the study of volatile compounds in edible insects and the analysis of lipid oxidation products. nih.govd-nb.info

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for Volatile Analysis

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a specific application of GC-MS that is particularly useful for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. acs.orgnih.gov In HS-GC-MS, the volatile compounds in the headspace above the sample are sampled and injected into the GC-MS system. This technique is well-suited for the analysis of flavor and aroma compounds, including aldehydes like this compound, which contribute to the volatile profile of various materials. acs.orgnih.gov HS-GC-MS has been employed to study the formation of this compound as a lipid oxidation product, particularly at elevated temperatures. d-nb.info It has also been used to characterize volatile compounds in insect flours and other food matrices. nih.govmdpi.com The method involves equilibrating the sample in a sealed vial to allow volatile compounds to partition into the headspace, followed by extracting the headspace gas and injecting it into the GC-MS. acs.orgnih.gov This approach minimizes matrix effects and is efficient for analyzing volatile components.

Optimization of Sample Preparation for Complex Matrices

Analyzing this compound in complex matrices, such as food products or biological samples, often requires optimized sample preparation procedures to isolate and concentrate the analyte while minimizing interference from other matrix components. The choice of sample preparation technique depends on the nature of the matrix and the concentration of this compound. For volatile analysis using HS-GC-MS, minimal sample preparation is often needed, relying on the partitioning of the analyte into the headspace. acs.org However, for less volatile compounds or when higher sensitivity is required, techniques like solid-phase microextraction (SPME) can be employed. nih.govnih.gov SPME involves using a fiber coated with an adsorbent material to extract analytes from the sample headspace or directly from the matrix. nih.govnih.gov Parameters such as extraction time, temperature, sample amount, and the type of SPME fiber need to be optimized for efficient extraction of this compound from specific complex matrices. nih.govnih.gov For instance, studies analyzing volatile compounds in insect flours and strawberry species have utilized HS-SPME-GC-MS with specific parameters for sample incubation and fiber extraction to effectively capture volatile aldehydes. nih.govnih.gov In some cases, techniques like simultaneous distillation extraction (SDE) or solvent extraction might be used, although they can be more solvent-intensive and may require further clean-up steps. acs.org The goal of sample preparation is to provide a clean and concentrated extract suitable for subsequent chromatographic and spectroscopic analysis, ensuring accurate identification and quantification of this compound.

Elemental Analysis for Purity and Composition Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound and to assess its purity. For this compound, with the molecular formula C₁₂H₂₂O, elemental analysis validates the theoretical mass percentages of carbon, hydrogen, and oxygen against experimental results. This technique is crucial for confirming the compound's identity and verifying the effectiveness of synthesis and purification procedures.

Validation of purity through elemental analysis typically involves comparing the experimentally determined elemental percentages with the calculated theoretical values based on the molecular formula. Deviations from the theoretical values can indicate the presence of impurities or incomplete reactions. While specific detailed research findings solely focused on the elemental analysis of this compound for purity validation were not extensively detailed in the search results, the principle of using elemental analysis for this purpose in organic chemistry is well-established . For novel syntheses, providing full experimental details, including elemental analysis results, is recommended to meet journal reproducibility standards .

The molecular formula C₁₂H₂₂O gives a theoretical molecular weight of 182.30 g/mol nih.govchemsrc.com. Based on this, the theoretical elemental composition is:

Carbon (C): (12 * 12.011 g/mol ) / 182.30 g/mol ≈ 78.96%

Hydrogen (H): (22 * 1.008 g/mol ) / 182.30 g/mol ≈ 12.15%

Oxygen (O): (1 * 15.999 g/mol ) / 182.30 g/mol ≈ 8.80%

Comparison of experimental elemental analysis data with these theoretical percentages provides a measure of the compound's purity and confirms its empirical formula. Some suppliers list this compound with a purity of 95.0% based on their analysis chemsrc.com.

Chiral Analysis in Enantioselective Research

Chiral analysis is essential for compounds that exist as enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. While the primary structure of this compound (C₁₂H₂₂O) as depicted does not inherently contain a chiral center, the context of "Enantioselective Research" suggests potential applications where stereochemistry is relevant. Alpha,beta-unsaturated aldehydes can be involved in reactions, such as asymmetric domino reactions catalyzed by chiral organocatalysts, where enantioselectivity is a key aspect rsc.org.

Techniques for chiral analysis are crucial in enantioselective synthesis and research to determine the enantiomeric excess (ee) or enantiomeric ratio of a chiral product. Common methods include gas chromatography (GC) or high-performance liquid chromatography (HPLC) utilizing chiral stationary phases caltech.eduscielo.br. These methods allow for the separation of enantiomers based on their differential interactions with the chiral stationary phase, enabling the quantification of each enantiomer.

In the broader field of asymmetric synthesis, the development of enantioselective organocatalytic reactions involving α,β-unsaturated aldehydes has been explored. For instance, imidazolidinone catalysts have been used to activate alkenes towards conjugate reduction, leading to enantioenriched products caltech.edu. Chiral diarylprolinol trimethylsilyl (B98337) ether catalysts have also been investigated for asymmetric domino reactions involving α,β-unsaturated aldehydes, achieving moderate to excellent yields and enantioselectivities rsc.org.

Role in Advanced Oxidation Chemistry

Tertiary Product Formation Pathways

Research indicates that 2-butyloct-2-enal (B227514) serves as a precursor to tertiary lipid oxidation products, specifically certain methyl ketones. nih.govd-nb.inforesearchgate.netnih.govdntb.gov.ua Methyl ketones, such as hexan-2-one, are described as being derived from secondary degradation products like deca-2,4-dienal and oct-2-enal, with this compound acting as an intermediate in their formation under certain conditions, particularly elevated temperatures. nih.govd-nb.inforesearchgate.netnih.govdntb.gov.ua

Studies involving model systems have demonstrated the formation of hexan-2-one from this compound. mdpi.comd-nb.info This transformation is notably promoted by the presence of amino compounds such as phosphatidylethanolamine (B1630911) (PE) and gamma-aminobutyric acid (GABA). mdpi.comd-nb.info

Intermediacy in Complex Reaction Networks

This compound functions as an intermediate in complex reaction networks, particularly those associated with lipid oxidation in food systems subjected to heat. nih.govd-nb.inforesearchgate.netnih.govdntb.gov.ua It is formed, for instance, from the aldol (B89426) condensation of hexanal (B45976), a common marker of lipid oxidation. mdpi.comnih.govd-nb.info Subsequently, this compound can undergo further reactions, including those catalyzed by amino compounds, to yield tertiary products like methyl ketones. mdpi.comd-nb.info This positions this compound as a key node within the cascade of reactions that transform primary and secondary lipid oxidation products into tertiary ones. nih.govd-nb.inforesearchgate.netnih.govdntb.gov.ua The detection of methyl ketones from aldehydes appears linked to the formation of such aldol condensation products. mdpi.comd-nb.info

Impact of Branching on Reactivity in Oxidation Processes

The branching at the α-position of this compound (specifically, the butyl group at position 2) appears to significantly influence its reactivity and the profile of oxidation products formed, particularly in the context of methyl ketone generation. mdpi.com Comparative studies with linear α,β-unsaturated aldehydes like oct-2-enal have shown differing outcomes. mdpi.com While oct-2-enal reacted to produce three different methyl ketones (hexan-2-one, heptan-2-one, and octan-2-one) in the presence of PE, this compound primarily yielded only one methyl ketone, hexan-2-one, under similar conditions. mdpi.com This suggests that the branching in this compound restricts the possible fragmentation pathways during oxidation, leading predominantly to the methyl ketone shortened by two carbon atoms from the aldehyde end. mdpi.com The branched structure thus plays a crucial role in directing the specificity of tertiary product formation in these oxidation networks.

Biocatalytic and Enzymatic Transformations of 2 Butyloct 2 Enal

Whole-Cell Catalysis for Enantioselective Reduction

Whole-cell catalysis offers a promising approach for the enantioselective reduction of α,β-unsaturated aldehydes like 2-butyloct-2-enal (B227514). This method utilizes intact microbial cells or plant cells expressing specific enzymes to catalyze the desired transformation, often providing advantages such as avoiding enzyme isolation and purification steps, and utilizing the cell's own cofactor regeneration systems.

Research has explored the whole-cell reduction of α,β-unsaturated alkenes, including those with aldehyde functional groups nih.gov. While specific detailed studies on the whole-cell enantioselective reduction of this compound are not extensively detailed in the provided search results, the broader context of whole-cell biocatalysis for similar compounds suggests its potential applicability. For instance, whole-cell biotransformation screens of fungi have been performed to detect ene reductase activity towards substrates with conjugated C=C double bonds and aldehyde activating groups nih.gov.

Studies on the enzymatic reduction of related α,β-unsaturated aldehydes, such as 2-methylbut-2-enal, using engineered enzymes within a whole-cell system have demonstrated successful conversion and enantioselectivity nih.govfigshare.com. These approaches often involve ene reductases (ERs) and a cofactor regeneration system, such as glucose dehydrogenase, to supply the necessary reducing power (NAD(P)H) figshare.comtudelft.nl. The application of such systems to this compound would likely involve identifying or engineering whole-cell catalysts expressing suitable ene reductases with activity towards this specific substrate.

Initial screening of whole-cell catalysts for the reduction of this compound has been reported, showing varying degrees of conversion to 2-butyloctanal (B14388533) and 2-butyloct-2-en-1-ol rsc.org. These studies highlight the feasibility of using whole-cell systems for the transformation of this compound, although achieving high enantioselectivity would require further optimization and catalyst selection or engineering.

Enzyme-Mediated Synthesis and Degradation Pathways

Enzymes play significant roles in both the synthesis and degradation of this compound and related compounds.

Enzyme-Mediated Synthesis: this compound can be formed through aldol (B89426) condensation reactions. While chemical synthesis via base-catalyzed aldol condensation of butanal and octanal (B89490) is a known route, enzymatic approaches using aldolases have also been explored for the synthesis of similar compounds, offering stereoselectivity . 2-Deoxyribose-5-phosphate aldolase (B8822740) (DERA), for example, has been used in the enzymatic aldol reaction to synthesize compounds with high enantiomeric excess . The self-aldol condensation of hexanal (B45976), which can lead to this compound, has been reported to be catalyzed enzymatically or under mild acidic conditions researchgate.net. The formation of this compound has also been observed as a product of crotonization of hexanal in the presence of nonvolatile green tea constituents researchgate.net.

Enzyme-Mediated Degradation: Enzymes are involved in the degradation of α,β-unsaturated aldehydes. In biological systems, this compound can interact with enzymes and proteins, affecting biochemical pathways . The aldehyde group is reactive and can form covalent bonds with nucleophilic sites in proteins .

While direct enzymatic degradation pathways specifically for this compound are not extensively detailed, related enals are subject to enzymatic transformations. For instance, 3-methylbut-2-enal is an enzymatic degradation product of the cytokinin N-6-(delta-2 isopentenyl)adenine, catalyzed by an enzyme preparation from immature corn kernels ebi.ac.ukqmul.ac.uk. This reaction involves cytokinin dehydrogenase (EC 1.5.99.12), a flavoprotein that catalyzes the oxidation of cytokinins, yielding adenine (B156593) and 3-methylbut-2-enal qmul.ac.ukdonga.ac.kr.

Enzymes in olfactory epithelium, such as cytochrome P450 monooxygenases (CYPs), esterases, and transferases, are known to metabolize odorant molecules, potentially modifying or inactivating them researchgate.net. Given that this compound is a volatile organic compound contributing to flavor and olfactory signaling, it is plausible that similar enzymatic systems could be involved in its biotransformation in biological matrices . Glutathione S-transferases (GSTs) are another class of enzymes present in olfactory epithelium that can conjugate with various substrates, including potentially α,β-unsaturated aldehydes researchgate.netbohrium.com.

Substrate Specificity and Enzyme Engineering for this compound Reactions

The substrate specificity of enzymes towards this compound is a critical factor in its biocatalytic transformations. Enzymes involved in the metabolism of α,β-unsaturated aldehydes often exhibit broad substrate specificity hmdb.cagoogle.com. However, the efficiency and selectivity of the reaction are highly dependent on the specific enzyme and the structure of the substrate.

Enzyme engineering plays a crucial role in optimizing enzymatic reactions involving this compound. Directed evolution and rational design can be employed to enhance enzyme activity, improve substrate specificity, and alter enantioselectivity. For example, engineering of glucose dehydrogenase from Sulfolobus solfataricus resulted in variants with improved activity towards biomimetic cofactors used in the enzymatic reduction of enals figshare.comtudelft.nl. Similarly, enzyme engineering has been applied to choline (B1196258) oxidase to broaden its substrate specificity towards various primary alcohols, including unsaturated alcohols, for aldehyde synthesis researchgate.net.

For reactions involving this compound, enzyme engineering efforts could focus on:

Improving activity: Modifying the enzyme's active site to enhance binding and catalytic turnover with this compound.

Tailoring substrate specificity: Engineering enzymes to selectively act on this compound over similar compounds present in a mixture.

Controlling stereochemistry: Modifying the enzyme to favor the formation of a specific enantiomer during reduction or other transformations.

Studies on the enantioselective reduction of α,β-unsaturated aldehydes using organocatalysis have demonstrated the importance of catalyst design in achieving high enantiomeric excess caltech.edu. Similar principles apply to enzyme engineering, where modifications to the enzyme's structure can influence the stereochemical outcome of the reaction.

The development of biocatalytic processes for this compound transformations relies heavily on understanding the substrate specificity of available enzymes and utilizing enzyme engineering to create highly efficient and selective biocatalysts.

Theoretical and Computational Studies of 2 Butyloct 2 Enal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These calculations can provide information about the distribution of electrons, molecular orbitals (such as the highest occupied molecular orbital - HOMO and lowest unoccupied molecular orbital - LUMO), partial atomic charges, and electrostatic potential. Such properties are crucial for predicting a molecule's reactivity, including sites susceptible to nucleophilic or electrophilic attack.

For 2-Butyloct-2-enal (B227514), basic computational approaches have been used to determine standard molecular descriptors. These computed properties, derived from computational algorithms, offer initial insights into the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O | PubChem thegoodscentscompany.com, ChemScene |

| Molecular Weight | 182.30 g/mol | PubChem thegoodscentscompany.com, ChemScene |

| XLogP (Predicted) | 4.5 | PubChem thegoodscentscompany.com |

| TPSA (Topological Polar Surface Area) | 17.07 Ų | ChemScene |

| H-Bond Acceptors | 1 | ChemScene |

| H-Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 8 | ChemScene |

| InChIKey | LYGMPIZYNJGJKP-BENRWUELSA-N (Z-isomer), LYGMPIZYNJGJKP-ZRDIBKRKSA-N (E-isomer) citeab.com | PubChem, NIST |

| Canonical SMILES | CCCCCC=C(CCCC)C=O | ChemScene |

While these computed descriptors provide a foundational understanding, more detailed quantum chemical calculations, such as those employing Density Functional Theory (DFT), could be applied to explore the frontier molecular orbitals, charge distribution across the α,β-unsaturated system, and conformational preferences of this compound. These advanced calculations would offer deeper insights into the electronic factors influencing its reactivity. However, extensive published research specifically detailing such in-depth quantum chemical analyses solely focused on the electronic structure of this compound was not prominently found in the reviewed literature.

Reaction Mechanism Elucidation via Computational Chemistry

This compound is known to be formed, for instance, through the aldol (B89426) condensation of hexanal (B45976). nih.govfishersci.cafishersci.at It also participates in reactions such as the formation of methyl ketones when reacting with amino compounds. nih.govfishersci.at Elucidating the detailed mechanisms of these reactions involves understanding the transition states, activation energies, and intermediate species involved.

Computational chemistry, particularly methods like DFT, is a valuable tool for mapping out reaction pathways and determining the energetics of different steps in a reaction mechanism. By calculating the structures and energies of reactants, transition states, intermediates, and products, computational studies can provide a detailed picture of how a reaction proceeds. This can help confirm proposed mechanisms, rule out alternatives, and explain observed selectivities.

For the formation of this compound via aldol condensation, computational studies could investigate the role of catalysts (such as bases or enzymes), the attack of the enolate intermediate on the carbonyl carbon, and the subsequent dehydration step. Similarly, for its reaction with amino compounds, computational methods could explore the nucleophilic addition of the amino group to the α,β-unsaturated carbonyl system and subsequent transformations leading to methyl ketones. nih.govfishersci.at

Although the experimental formation and reactions of this compound have been studied, detailed computational studies specifically aimed at elucidating the complete reaction mechanisms at a quantum chemical level for this particular compound were not a primary focus of the reviewed search results. Computational studies on similar α,β-unsaturated aldehydes have utilized techniques like DFT to investigate reaction mechanisms, including cycloaddition reactions. Applying such methodologies to the specific reactions of this compound could provide valuable mechanistic insights.

Molecular Modeling of Chemical Reactivity

Molecular modeling plays a significant role in predicting and understanding the chemical reactivity of compounds. By simulating molecular interactions and transformations, modeling techniques can provide insights into preferred reaction pathways, reaction rates, and product distributions. For α,β-unsaturated aldehydes like this compound, key aspects of reactivity often involve the electrophilic carbon atoms of the conjugated system (the carbonyl carbon and the β-carbon).

Molecular modeling approaches can include:

Frontier Molecular Orbital (FMO) Theory: Analyzing the spatial distribution and energy levels of the HOMO and LUMO to predict the most likely sites for reaction with nucleophiles or electrophiles.

Molecular Dynamics Simulations: Studying the conformational flexibility and interactions of this compound with other molecules or a solvent environment, which can influence reactivity.

Quantitative Structure-Activity Relationships (QSAR): Developing models that correlate structural descriptors (some derived from computational chemistry) with experimental reactivity data to predict the reactivity of new compounds.

In Silico Profiling: Using computational methods to predict the reactivity towards specific targets, such as nucleophilic centers in biological molecules. Approaches using quantum mechanics calculations to determine activation energies have been explored for predicting the reactivity of α,β-unsaturated aldehydes towards thiols, for example.

The α,β-unsaturated aldehyde functional group in this compound makes it susceptible to nucleophilic attack, particularly at the β-carbon (Michael addition) or the carbonyl carbon. Molecular modeling could be used to assess the relative electrophilicity of these sites and predict the preferred mode of reaction with various nucleophiles.

While the general reactivity of α,β-unsaturated aldehydes is well-established, specific molecular modeling studies providing a detailed reactivity profile or predicting the outcomes of various reactions for this compound were not extensively found in the reviewed literature. Applying computational modeling techniques could help to better understand and predict the chemical behavior of this compound in various chemical environments and reactions.

Advanced Research Applications of 2 Butyloct 2 Enal in Chemical Science

As a Synthetic Intermediate in Complex Organic Molecule Construction

2-Butyloct-2-enal (B227514) serves as a valuable intermediate in the synthesis of various organic compounds. smolecule.com Its structure, containing both an aldehyde functionality and an α,β-unsaturated system, allows it to participate in a range of chemical transformations essential for building more complex molecules. For instance, it can be synthesized through aldol (B89426) condensation reactions, typically starting from hexanal (B45976). google.comresearchgate.net This reaction involves the base-catalyzed condensation of hexanal, followed by dehydration, to yield this compound. google.com

Furthermore, this compound can be utilized in subsequent reactions to create different derivatives. It can be oxidized to form corresponding carboxylic acids or reduced to the corresponding alcohol. Nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups are also possible. These reactions highlight its versatility as a building block in organic synthesis.

One specific application is its use as an intermediate in the synthesis of 2-butyl-1-octanol, a key intermediate for synthesizing photoelectric materials. google.com The synthesis involves obtaining this compound from n-hexyl aldehyde via aldol reaction catalyzed by barium hydroxide, followed by reduction reactions using palladium carbon and sodium borohydride (B1222165) to yield 2-butyl-1-octanol. google.com

Application as a Reagent in Organic Reactions

Beyond its role as an intermediate, this compound also functions as a reagent in various organic reactions. Its α,β-unsaturated aldehyde structure makes it susceptible to nucleophilic attack at the β-carbon and electrophilic attack at the oxygen of the carbonyl group.

It can participate in Michael addition reactions, particularly with thiols. For example, it has been used in the Michael addition of thioacetic acid under alkaline conditions to prepare 3-(acetylthio)-2-alkyl alkanals. imreblank.ch This demonstrates its utility in forming carbon-sulfur bonds.

The compound's reactivity with amino compounds is also notable. smolecule.com In the presence of primary amines, this compound can form Schiff bases. smolecule.com This reactivity suggests potential applications in the synthesis of nitrogen-containing heterocyclic compounds or in the modification of materials through Schiff base formation.

Chemical Signaling and Pheromone Research Contexts

While not a widely recognized pheromone itself, this compound has been identified in biological contexts related to chemical signaling, particularly as a volatile organic compound (VOC). VOCs play roles in olfactory signaling in various species.

Research indicates that this compound is found in the whole-body odor of zebra finches, suggesting a potential role in avian communication. This highlights its relevance in the study of chemical ecology and the complex mixtures of VOCs that mediate interactions between organisms. While the specific function of this compound in zebra finches requires further investigation, its presence in their odor profile points to its potential involvement in chemical signaling pathways.

It is important to distinguish this compound from well-established pheromones like 2-methylbut-2-enal, which serves as a mammary pheromone in rabbits. rsb.org.ukgoogle.comttu.eduresearchgate.net While both are α,β-unsaturated aldehydes, their structures and known biological roles differ. Research into 2-methylbut-2-enal demonstrates the significance of this class of compounds in chemical communication across species. rsb.org.ukgoogle.comttu.eduresearchgate.net

Biomarker Research in Chemical Processes

This compound has been investigated in the context of biomarker research, particularly in relation to lipid oxidation processes. researchgate.netnih.gov It is considered a critical intermediate in lipid oxidation pathways and has been identified in various food matrices, including stewed pork and insect flours.

Studies have shown that this compound can be formed via aldol condensation reactions during lipid oxidation, for example, from hexanal in the presence of phosphatidylethanolamine (B1630911) (PE). It can subsequently contribute to the formation of other aroma-active compounds, such as methyl ketones like hexan-2-one. researchgate.netnih.gov

Research comparing this compound with other α,β-unsaturated aldehydes and dienals has assessed their roles in lipid oxidation and flavor formation.

The presence and concentration of this compound in food products can potentially serve as an indicator of the extent of lipid oxidation, making it a potential biomarker for assessing food quality and storage stability. researchgate.net Its formation has also been observed in Longjing tea infusions and leaves upon storage, further supporting its relevance as a marker in food systems. researchgate.net

Fundamental Studies in α,β-Unsaturated Aldehyde Chemistry

As an α,β-unsaturated aldehyde, this compound is a relevant subject for fundamental studies in this class of organic compounds. Research into its synthesis, reactivity, and properties contributes to a broader understanding of α,β-unsaturated aldehyde chemistry.

Studies focusing on the synthesis of 2-alkylalk-2-enals, including this compound, contribute to developing efficient synthetic methodologies for these compounds. researchgate.netimreblank.ch Investigations into its reactions, such as oxidation, reduction, and nucleophilic additions, provide insights into the characteristic reactivity of the α,β-unsaturated aldehyde functional group.

Furthermore, understanding the stereoisomerism of this compound (E and Z isomers) and methods for their differentiation and analysis, such as using Infrared Spectroscopy (IR) and Chiral Chromatography, are important aspects of fundamental chemical studies. Computational modeling can also be employed to compare experimental data with theoretical values.

Research into the stability of this compound, particularly its susceptibility to oxidation and isomerization, and strategies for its storage under inert atmosphere at low temperatures, are crucial for handling and utilizing this compound in research and applications.

Such fundamental studies enhance the knowledge base surrounding α,β-unsaturated aldehydes, which is valuable for applications in synthesis, materials science, and understanding their roles in complex chemical and biological systems.

Q & A

Q. What strategies ensure cross-disciplinary applicability of findings (e.g., agrochemistry or materials science)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.